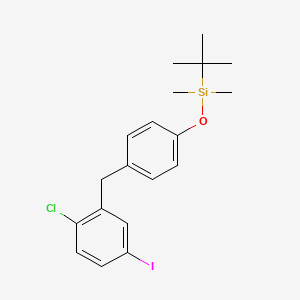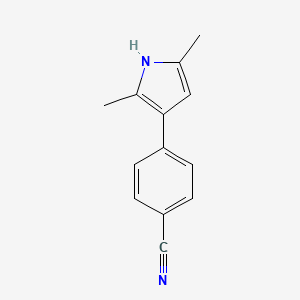
2,5-Bis(tert-butylamino)-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Bis(tert-butylamino)-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione is an organic compound characterized by its unique structure, which includes tert-butylamino groups and methoxy groups attached to a cyclohexa-2,5-diene-1,4-dione core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(tert-butylamino)-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione typically involves the reaction of 2,5-dimethoxy-1,4-benzoquinone with tert-butylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Bis(tert-butylamino)-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound to hydroquinone derivatives.
Substitution: The tert-butylamino and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce hydroquinone derivatives. Substitution reactions can result in a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
2,5-Bis(tert-butylamino)-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential biological activity, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2,5-Bis(tert-butylamino)-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione involves its interaction with molecular targets and pathways within biological systems. The tert-butylamino groups may interact with specific receptors or enzymes, modulating their activity. The methoxy groups can influence the compound’s solubility and bioavailability, affecting its overall efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Bis(tert-butylperoxy)-2,5-dimethylhexane: This compound has similar tert-butyl groups but differs in its peroxide functionality.
2,4-Di-tert-butylphenol: Another compound with tert-butyl groups, but with a phenol core structure.
Uniqueness
2,5-Bis(tert-butylamino)-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione is unique due to its combination of tert-butylamino and methoxy groups attached to a cyclohexa-2,5-diene-1,4-dione core. This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds.
Eigenschaften
CAS-Nummer |
7233-57-0 |
|---|---|
Molekularformel |
C16H26N2O4 |
Molekulargewicht |
310.39 g/mol |
IUPAC-Name |
2,5-bis(tert-butylamino)-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C16H26N2O4/c1-15(2,3)17-9-11(19)14(22-8)10(18-16(4,5)6)12(20)13(9)21-7/h17-18H,1-8H3 |
InChI-Schlüssel |
PEFJSTCRPOMUGA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)NC1=C(C(=O)C(=C(C1=O)OC)NC(C)(C)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


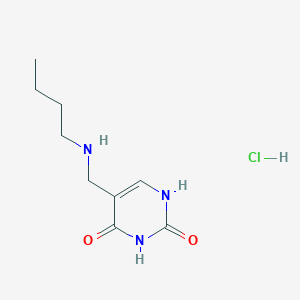
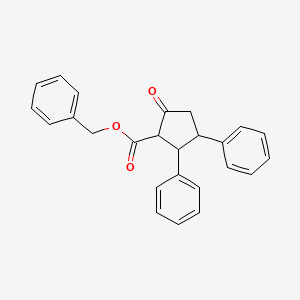
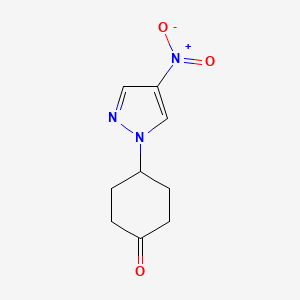
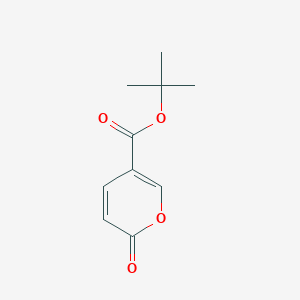
![cis-1-[(Benzyloxy)carbonyl]-5-{[(tert-butoxy)carbonyl]amino}piperidine-3-carboxylic acid](/img/structure/B13987394.png)

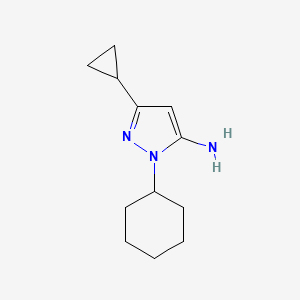
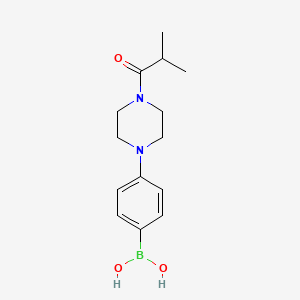
![N,N,3-Trimethyl-2,6-dinitro-4-[(trichloromethyl)sulfanyl]aniline](/img/structure/B13987425.png)

![Ethyl 5-[5-phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]-4,5-dihydro-1,2-oxazole-3-carboxylate](/img/structure/B13987437.png)

